molecular formula C17H11ClN2O3 B1396305 2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1306739-84-3

2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B1396305
M. Wt: 326.7 g/mol
InChI Key: VIXRNPUVWHFAHK-UHFFFAOYSA-N
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Description

“2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . The crystal crystallizes in the monoclinic system, space group P2 1/c .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C23H18ClFN2O4 .

Scientific Research Applications

Synthesis and Derivative Formation

  • A study by Tan et al. (2016) describes the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, providing a foundational approach for the creation of compounds similar to 2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (Tan et al., 2016).
  • Alimi et al. (2021) explored the synthesis of novel 2-(5-aryl-4 H -1,2,4-triazol-3-yl)-1 H -isoindole-1,3(2 H )-diones, highlighting the versatility of isoindole-1,3(2H)-dione in synthesizing diverse derivatives (Alimi et al., 2021).

Antimicrobial Activity

  • The antimicrobial properties of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives were investigated by Jat et al. (2006), showcasing the potential of such compounds in biomedical research (Jat et al., 2006).

Structural and Vibrational Studies

  • Arjunan et al. (2009) conducted structural and vibrational studies on 2-chloro-1H-isoindole-1,3(2H)-dione, providing insights into the molecular characteristics of similar compounds (Arjunan et al., 2009).

Molecular Interaction Studies

  • Tekade et al. (2019) performed ultrasonic investigations to understand the molecular interactions of N-Phthaloyl compounds in various solvents, which could be relevant for the study of 2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (Tekade et al., 2019).

Novel Synthesis Methods

  • A novel method for synthesizing related compounds was detailed by Hai (2007), providing a framework for creating similar complex molecules (Hai, 2007).

Herbicidal Activity

  • Jiang et al. (2011) explored the herbicidal activity of novel isoindole-1,3(2H)-dione derivatives, indicating potential agricultural applications for similar compounds (Jiang et al., 2011).

Photophysical Properties

  • Akshaya et al. (2016) investigated the photophysical properties of a novel phthalimide derivative, which is relevant to understanding the behavior of similar isoindole-1,3(2H)-dione derivatives under different conditions (Akshaya et al., 2016).

Safety And Hazards

Metamifop is a 2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide that has R-configuration. It is an inhibitor of acetyl-coenzyme A carboxylase (ACCase) and a postemergence herbicide which exhibits high control efficacy against sensitive weeds, especially Echinochloa crus-galli in paddy fields .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

properties

IUPAC Name

2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-10-5-6-13-14(9-10)23-15(19-13)7-8-20-16(21)11-3-1-2-4-12(11)17(20)22/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXRNPUVWHFAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166866
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-chloro-2-benzoxazolyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

CAS RN

1306739-84-3
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-chloro-2-benzoxazolyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-chloro-2-benzoxazolyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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